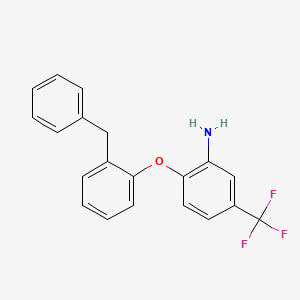

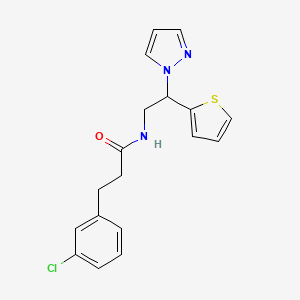

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline (2-BPTA) is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule that has been used in numerous studies in biochemistry and physiology, and has proven to be a valuable tool for laboratory experiments.

科学的研究の応用

Organic Synthesis Enhancements

A study by Yong Wu et al. (2021) demonstrated the use of a related molecule, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This methodology facilitates high efficiency and good functional group tolerance in the synthesis of useful quinazoline and fused isoindolinone scaffolds through a one-step derivatization process, highlighting the potential of similar aniline derivatives in directed C-H activation and functionalization reactions (Wu et al., 2021).

Material Science Advancements

S. Suresh et al. (2003) described the application of an Ullmann coupling reaction involving a benzyl ether protected 4-iodophenol and 4-nitrophenylazo aniline, followed by deprotection, to yield novel azo bisphenol amines. These compounds were then used to create high molecular weight polycarbonates with remarkable thermal stability. This approach signifies the role of similar aniline derivatives in the development of new polymeric materials with enhanced properties, such as solubility in organic solvents and electro-optic (EO) activity, which could be beneficial for advanced applications in the electronics and photonics sectors (Suresh et al., 2003).

Catalysis and Chemical Transformations

A study by Yi-Wen Zheng et al. (2016) explored the dual catalyst system for the aromatic C-H functionalization, using a combination of photocatalysis and cobalt catalysis for the amination and hydroxylation of benzene. This methodology underscores the utility of aniline derivatives in the direct production of aniline from benzene and ammonia without any sacrificial oxidant, offering a mild, efficient, and selective approach for the synthesis of valuable chemical intermediates and products under environmentally benign conditions (Zheng et al., 2016).

特性

IUPAC Name |

2-(2-benzylphenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)16-10-11-19(17(24)13-16)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVWLKNTAKUSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)

methanamine](/img/structure/B2857718.png)

![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)